molecular formula C21H26N2O5 B13732105 Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate CAS No. 41734-78-5

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate

Cat. No.: B13732105
CAS No.: 41734-78-5
M. Wt: 386.4 g/mol
InChI Key: VSABHBDPQBYEHH-UHFFFAOYSA-N
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Description

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate is a complex organic compound that belongs to the class of carbazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate typically involves multiple steps, starting with the preparation of the carbazole core The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination and the Ullmann reactionThe final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-9-carboxylic acid, while reduction can yield the corresponding amine .

Scientific Research Applications

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

41734-78-5

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

diethyl-[2-(2-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-11-10-15(22-3)14-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

VSABHBDPQBYEHH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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